Introduction: The Role of Aurora B in Mitosis and Oncology
Introduction: The Role of Aurora B in Mitosis and Oncology
An In-depth Technical Guide to the Discovery and Development of Selective Aurora B Inhibitors
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of cell division.[1] Aurora B, in particular, is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[2] This complex is integral to ensuring the fidelity of mitosis.[1] Aurora B's functions include orchestrating chromosome condensation, ensuring correct kinetochore-microtubule attachments, and governing the spindle assembly checkpoint (SAC).[3][4]
Overexpression of Aurora B is a common feature in a wide array of human cancers, including prostate, liver, and breast cancers, and is often associated with a poor prognosis.[1][5] This overexpression can lead to aneuploidy (an abnormal number of chromosomes) and genetic instability, which are hallmarks of tumorigenesis.[5] Consequently, Aurora B has emerged as a highly attractive target for the development of novel anticancer therapeutics.[5][6] While both pan-Aurora inhibitors and selective inhibitors have been developed, selective targeting of Aurora B is often pursued to potentially mitigate toxicities associated with inhibiting Aurora A, such as neutropenia.[5][7] Despite extensive research and numerous clinical trials, no Aurora B inhibitor has yet been approved for market.[5][7]
Signaling and Mechanism of Action
Aurora B functions primarily within the CPC. The complex localizes to centromeres in early mitosis and relocates to the spindle midzone during anaphase and cytokinesis.[2] Its kinase activity is essential for phosphorylating key substrates, such as Histone H3 at Serine 10 (a canonical marker of Aurora B activity), which facilitates chromatin condensation.[2][8] A critical role of Aurora B is in the error correction mechanism of the spindle assembly checkpoint; it destabilizes incorrect kinetochore-microtubule attachments, allowing for the formation of correct, bi-oriented attachments necessary for proper chromosome segregation.[4] Inhibition of Aurora B disrupts these processes, leading to failed cytokinesis, polyploidy, and ultimately, apoptosis in cancer cells.[9]
The BRAF/ERK signaling pathway has also been shown to regulate Aurora B expression at the transcriptional level, potentially through the FOXM1 transcription factor, linking it to other major oncogenic pathways.[10][11]
Caption: The Aurora B signaling pathway, its regulation, and points of therapeutic intervention.
Key Selective Aurora B Inhibitors
The development of Aurora B inhibitors has evolved from pan-Aurora inhibitors to highly selective molecules. This shift was driven by the hypothesis that selectivity could offer a better therapeutic window by avoiding off-target effects, particularly the hematological toxicities associated with concurrent Aurora A inhibition.[5][8]
| Inhibitor Name(s) | Type | Aurora B IC50 / Ki | Aurora A IC50 / Ki | Selectivity (A vs B) | Notes |
| AZD1152-HQPA (Barasertib) | Selective Aurora B | 0.37 nM (IC50)[1] | >1400 nM (IC50) | ~3700-fold[12] | A pyrazoloquinazoline derivative, extensively studied in hematological malignancies.[1][8] |
| GSK1070916 | Selective Aurora B/C | 0.38 nM (Ki)[13] | >100 nM (Ki) | >250-fold[13] | An azaindole-based inhibitor with a very slow dissociation half-life from Aurora B.[1][13] |
| SP-96 | Selective Aurora B | 0.316 nM (IC50)[1] | - | High (>2000-fold vs FLT3/KIT) | A non-ATP competitive inhibitor, which may reduce off-target toxicity.[1] |
| ZM447439 | Pan-Aurora | 130 nM (IC50)[12] | 110 nM (IC50)[12] | ~0.8-fold | An early ATP-competitive inhibitor that served as a foundational structure for later designs.[1] |
| VX-680 (Tozasertib) | Pan-Aurora | - | - | Pan-selective | A first-generation inhibitor that failed in trials due to low efficacy and high toxicity.[1][5] |
| PHA-739358 (Danusertib) | Pan-Aurora | 79 nM (IC50)[1] | 13 nM (IC50)[1] | ~0.16-fold (favors A) | A 3-aminopyrazole derivative studied in various leukemias and solid tumors.[1] |
Experimental Protocols and Workflow
The discovery and validation of selective Aurora B inhibitors follow a structured workflow, progressing from initial biochemical assays to cellular and finally in vivo models.[14]
Caption: A typical experimental workflow for the development of Aurora B inhibitors.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora B kinase.
-
Objective: To determine the IC50 value of a test compound against Aurora B and assess selectivity against Aurora A and C.
-
Principle: A luminescent assay format, such as ADP-Glo™, measures the amount of ADP produced in the kinase reaction. A decrease in ADP corresponds to the inhibition of kinase activity.[15]
-
Materials:
-
Purified recombinant human Aurora B kinase.
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).
-
ATP at a concentration near its Km.
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT).
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
White 96-well or 384-well plates.
-
-
Protocol:
-
Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of purified Aurora B enzyme to initiate the reaction. For selectivity, run parallel assays with Aurora A and Aurora C.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and plot the data using a non-linear regression model to determine the IC50 value.
-
Cellular Target Engagement and Biomarker Analysis (Western Blot)
This method confirms that the inhibitor engages Aurora B within a cellular context by measuring the phosphorylation of its direct downstream substrate, Histone H3.[9][16]
-
Objective: To verify in-cell inhibition of Aurora B by measuring the level of phosphorylated Histone H3 (Ser10).
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A reduction in the p-H3 (Ser10) signal indicates target engagement.
-
Materials:
-
Human cancer cell line (e.g., A549, HCT116, Colo205).[13][16]
-
Cell culture medium and reagents.
-
Test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3, Mouse anti-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Histone H3 and Actin to ensure equal loading.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of an inhibitor on the oncogenic potential of cells, specifically their ability to grow without attachment to a solid surface, a hallmark of transformation.[9][16]
-
Objective: To determine if the Aurora B inhibitor can inhibit anchorage-independent growth of cancer cells.
-
Principle: Cancer cells can form colonies in a semi-solid medium (agar), while normal cells cannot. Inhibition of colony formation indicates anti-tumorigenic activity.
-
Materials:
-
Human cancer cell line (e.g., HCT116).[16]
-
Basal Medium Eagle (BME) or other appropriate medium.
-
Agar.
-
6-well plates.
-
Test compound.
-
-
Protocol:
-
Prepare a base layer of 0.6% agar in BME medium in each well of a 6-well plate and allow it to solidify.
-
Resuspend tumor cells (e.g., 5,000 cells/well) in BME medium containing 0.3% agar and the desired concentration of the test compound or DMSO vehicle.
-
Carefully layer the cell suspension on top of the solidified base layer.
-
Allow the top layer to solidify and incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the colonies every 3-4 days by adding fresh medium containing the test compound.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies (typically >50 cells) and compare the results from treated wells to the vehicle control.
-
Conclusion and Future Directions
The development of selective Aurora B inhibitors represents a targeted therapeutic strategy aimed at exploiting the mitotic vulnerabilities of cancer cells.[1][5] While early pan-Aurora inhibitors were hampered by toxicity, highly selective second-generation compounds like Barasertib (AZD1152) and GSK1070916 have demonstrated potent anti-tumor activity in preclinical and clinical settings, particularly in hematologic malignancies.[1][8] The primary challenges remain on-target toxicities, such as neutropenia, which stem from Aurora B's essential role in the division of normal progenitor cells.[8]
Future efforts are focused on identifying patient populations most likely to respond, exploring combination therapies to enhance efficacy, and developing novel therapeutic modalities.[6] One promising new avenue is the creation of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively induce the degradation of Aurora B rather than just inhibiting it, offering a potentially more profound and durable therapeutic effect.[17] Continued research into the structural basis of selectivity and the complex biology of the Aurora kinase family will be crucial for finally translating these promising targets into effective cancer therapies.[7][18]
References
- 1. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of the first-in-class Aurora B kinase selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
